ALK kinase inhibitor-1

Description

Properties

IUPAC Name |

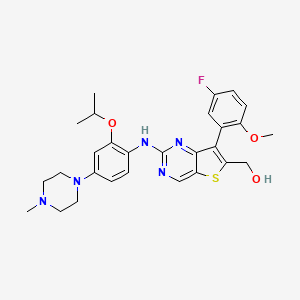

[7-(5-fluoro-2-methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidin-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O3S/c1-17(2)37-23-14-19(34-11-9-33(3)10-12-34)6-7-21(23)31-28-30-15-24-27(32-28)26(25(16-35)38-24)20-13-18(29)5-8-22(20)36-4/h5-8,13-15,17,35H,9-12,16H2,1-4H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGFJBGNAEJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)CO)C5=C(C=CC(=C5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"ALK kinase inhibitor-1" mechanism of action

An in-depth analysis of the mechanism of action for Anaplastic Lymphoma Kinase (ALK) inhibitors is crucial for researchers, scientists, and professionals involved in drug development. This guide focuses on Crizotinib, a first-generation ALK inhibitor, as a representative example to elucidate the core mechanisms, experimental validation, and quantitative data associated with this class of targeted therapies.

Core Mechanism of Action

Crizotinib functions as a potent, orally bioavailable, small-molecule inhibitor of the ALK receptor tyrosine kinase. In non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation, survival, and metastasis.

Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which are critical for cell growth and survival. By blocking these signals, Crizotinib induces apoptosis and inhibits the growth of ALK-positive tumor cells.

Signaling Pathways Modulated by Crizotinib

The inhibition of ALK phosphorylation by Crizotinib leads to the downregulation of key downstream signaling cascades. The following diagram illustrates the central role of ALK in oncogenic signaling and the point of intervention by Crizotinib.

Quantitative Data

The potency and selectivity of Crizotinib have been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations.

| Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| ALK | H3122 (NSCLC) | Cell Viability | 24 | |

| c-MET | GTL-16 (Gastric Carcinoma) | Cell Viability | 8 | |

| RON | - | Kinase Assay | 20 |

Experimental Protocols

The characterization of ALK inhibitors like Crizotinib involves a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the target protein.

Methodology:

-

Recombinant ALK kinase domain is incubated with the inhibitor at varying concentrations.

-

A specific substrate peptide and ATP (often radiolabeled) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

An In-depth Technical Guide to the EML4-ALK Fusion Protein Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the EML4-ALK fusion oncogene has revolutionized the therapeutic landscape for a specific subset of non-small cell lung cancer (NSCLC) patients. This guide provides a comprehensive technical overview of the EML4-ALK signaling pathway, from the molecular mechanism of its activation to the downstream cascades that drive oncogenesis. It details key protein-protein interactions, summarizes quantitative data on pathway modulation, and provides established experimental protocols for studying this critical cancer driver. Furthermore, this document offers visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The EML4-ALK Fusion Protein

The echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion protein is a potent oncogenic driver found in approximately 3-7% of NSCLC cases.[1][2] This fusion arises from a small inversion on the short arm of chromosome 2, leading to the juxtaposition of the N-terminal portion of EML4 with the intracellular kinase domain of ALK.[3][4] The EML4 portion contains a coiled-coil domain that mediates constitutive, ligand-independent dimerization of the fusion protein.[4][5] This dimerization leads to the autophosphorylation and subsequent activation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote cell proliferation, survival, and invasion.[2][6]

Mechanism of Activation and Core Signaling Pathways

The constitutive activation of the ALK kinase domain in the EML4-ALK fusion protein is the central event driving its oncogenic activity. This activation is primarily achieved through dimerization mediated by the EML4 partner protein.[5] Once activated, EML4-ALK engages multiple downstream signaling pathways critical for cancer cell growth and survival. The three most prominent and well-characterized pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation.[1][7] EML4-ALK can activate RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK.[2] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. The HELP domain on EML4 is thought to be important for the specific activation of RAS.[2]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[1][7] EML4-ALK can activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT.[8] Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and components of the apoptotic machinery, which it inhibits.

-

JAK-STAT Pathway: This pathway is involved in cell survival and proliferation. EML4-ALK can phosphorylate and activate Janus kinase (JAK), which then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival, such as the anti-apoptotic protein survivin.[9]

These signaling pathways are not mutually exclusive and exhibit significant crosstalk, contributing to the robust oncogenic signaling driven by EML4-ALK.

Key Protein-Protein Interactions

The function of EML4-ALK is critically dependent on its interaction with various adaptor proteins and downstream effectors. Understanding these interactions is key to dissecting the signaling network and identifying potential therapeutic targets. Some of the crucial interacting partners include:

-

Growth factor receptor-bound protein 2 (GRB2): This adaptor protein links receptor tyrosine kinases to the RAS signaling pathway.[10]

-

Src homology 2 domain-containing transforming protein 1 (SHC1): Another adaptor protein that plays a role in activating the RAS/MAPK pathway.[10]

-

Phosphoinositide-3-kinase regulatory subunit 2 (PIK3R2): The p85 regulatory subunit of PI3K, which is essential for the activation of the PI3K/AKT pathway.[10]

These interactions are often mediated by the phosphorylated tyrosine residues on the activated EML4-ALK protein, which serve as docking sites for proteins containing SH2 domains.

Quantitative Data on Pathway Modulation

The activity of the EML4-ALK signaling pathway can be quantitatively assessed by measuring changes in protein phosphorylation and cell viability in response to specific inhibitors.

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Effect on Cell Viability | Reference |

| H3122 | Crizotinib | STAT3 (pTyr705) | -3.76-fold | Reduced | [10] |

| H3122 | Crizotinib | FRS2 (pTyr349) | -7.58-fold | Reduced | [10] |

| H3122 | Crizotinib | MAPK1 (pTyr187) | -2.65-fold | Reduced | [10] |

| H3122 | siRNA (SHC1) | Reduced | [10] | ||

| H3122 | siRNA (GRB2) | Reduced | [10] | ||

| H3122 | siRNA (PIK3R2) | Reduced | [10] | ||

| H2228 | TAE684 | p-Akt | Reduced | Reduced | [8] |

| H2228 | TAE684 | p-ERK | Reduced | Reduced | [8] |

| H3122 | TAE684 | p-Akt | Reduced | Reduced | [8] |

| H3122 | TAE684 | p-ERK | Reduced | Reduced | [8] |

Experimental Protocols

Immunoprecipitation of EML4-ALK

Objective: To isolate EML4-ALK and its interacting proteins from cell lysates.

Methodology:

-

Culture EML4-ALK positive cells (e.g., H3122) to 80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysate by centrifugation.

-

Incubate the clarified lysate with an anti-ALK antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting.

Western Blotting for Phosphorylated Proteins

Objective: To detect the phosphorylation status of EML4-ALK and its downstream effectors.

Methodology:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ALK, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

siRNA-mediated Knockdown

Objective: To assess the functional role of a specific protein in the EML4-ALK signaling pathway.

Methodology:

-

Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

Prepare the siRNA transfection mix by diluting the specific siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Incubate the mixture at room temperature to allow the formation of siRNA-lipid complexes.

-

Add the transfection complexes to the cells and incubate for 48-72 hours.

-

Harvest the cells and analyze the knockdown efficiency by Western blotting or qRT-PCR.

-

Perform functional assays, such as cell viability or proliferation assays, to determine the effect of the knockdown.

Mechanisms of Resistance to Targeted Therapy

Despite the initial success of ALK inhibitors, acquired resistance is a major clinical challenge. Resistance can arise through two main mechanisms:

-

On-target resistance: This involves secondary mutations in the ALK kinase domain that interfere with drug binding.[11]

-

Bypass signaling: This involves the activation of alternative signaling pathways that can compensate for the inhibition of ALK signaling.

Conclusion

The EML4-ALK fusion protein is a well-defined oncogenic driver in a subset of NSCLC. Its constitutive kinase activity drives multiple downstream signaling pathways that are essential for tumor cell proliferation and survival. While targeted ALK inhibitors have shown significant clinical benefit, the emergence of resistance highlights the need for a deeper understanding of the EML4-ALK signaling network and the development of novel therapeutic strategies. The technical information and experimental protocols provided in this guide are intended to support ongoing research efforts in this critical area of cancer biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monomerization of ALK Fusion Proteins as a Therapeutic Strategy in ALK-Rearranged Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Coupling an EML4-ALK centric interactome with RNA interference identifies sensitizers to ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

A Technical Guide to the Downstream Targets of ALK Kinase Inhibition by Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Crizotinib is a first-generation, ATP-competitive small-molecule inhibitor of ALK, as well as c-Met and ROS1.[1][2][3] By binding to the kinase domain of ALK, Crizotinib blocks its autophosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation, survival, and migration. This guide provides a detailed overview of the key downstream targets affected by Crizotinib, quantitative measures of its inhibitory activity, and the experimental protocols used to validate these effects.

Core Signaling Pathways Downstream of ALK

Constitutive ALK activity triggers a network of signaling pathways essential for malignant transformation. Crizotinib-mediated inhibition of ALK phosphorylation leads to the simultaneous downregulation of these pathways.[4][5] The primary effector pathways are:

-

RAS-MEK-ERK (MAPK) Pathway: Governs cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

-

JAK-STAT Pathway: Primarily mediates signals for cell survival and anti-apoptotic responses, with STAT3 being a key effector.[6]

-

PLCγ Pathway: Involved in cell motility and invasion.

Inhibition of ALK by Crizotinib has been shown to decrease the phosphorylation levels of key mediators in these pathways, including ERK, AKT, and STAT3, thereby arresting the cell cycle and inducing apoptosis.[4][7][8]

Figure 1. ALK signaling pathways inhibited by Crizotinib.

Quantitative Data Summary

The efficacy of Crizotinib is quantified by its half-maximal inhibitory concentration (IC50) against its targets and in various cell-based assays.

Table 1: In Vitro Kinase and Cell Line Inhibition by Crizotinib

| Target / Cell Line | Assay Type | IC50 Value (nM) | Notes |

| ALK (Wild-Type) | Kinase Assay | 1.9 | Potent enzymatic inhibition.[9] |

| ALK (in PC12 cells) | pALK-Y1604 Inhibition | 120.6 | Inhibition of ALK autophosphorylation in a cellular context. |

| H3122 (ALK+ NSCLC) | Cell Viability | 30 | Demonstrates potent anti-proliferative effects in ALK-positive cancer cells.[10] |

| H2228 (ALK+ NSCLC) | Cell Viability | 480 - 580 | Shows variability in sensitivity among different ALK-positive cell lines.[11] |

| KARPAS-299 (ALK+ ALCL) | Cell Viability | 25 - 50 | Effective against hematological malignancies driven by ALK fusions.[12] |

| Crizotinib-Resistant Mutants | |||

| ALK G1202R | Kinase Assay | 560 | The G1202R mutation confers significant resistance to Crizotinib.[9] |

| ALK L1196M | Kinase Assay | >1,000 | The "gatekeeper" mutation L1196M shows high resistance.[13] |

| ALK G1269A | Kinase Assay | >1,000 | G1269A is another key resistance mutation.[13] |

Experimental Protocols

Validation of Crizotinib's downstream effects relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro ALK Kinase Assay (ADP-Glo™ Format)

This protocol measures the enzymatic activity of ALK by quantifying the amount of ADP produced, which correlates with kinase activity. Inhibition is measured by the reduction in the luminescent signal.[14][15]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Materials:

-

Recombinant human ALK enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Substrate (e.g., a generic tyrosine kinase peptide substrate)

-

ATP

-

Crizotinib (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Crizotinib in Kinase Buffer. Prepare a master mix of ALK enzyme and a master mix of substrate/ATP in Kinase Buffer.

-

Reaction Setup (in a 384-well plate):

-

Add 1 µL of serially diluted Crizotinib or vehicle control (DMSO) to appropriate wells.

-

Add 2 µL of ALK enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the log concentration of Crizotinib and fit a dose-response curve to determine the IC50 value.

Figure 2. Workflow for an in vitro ALK kinase assay.

Western Blot for Phosphorylated Downstream Targets (p-STAT3)

This protocol allows for the semi-quantitative analysis of protein phosphorylation in cells following treatment with Crizotinib.[1][16][17][18]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein (e.g., p-STAT3 Tyr705). A loading control (e.g., β-actin) and total protein levels are also measured for normalization.

Materials:

-

ALK-positive cancer cell line (e.g., H3122)

-

Cell culture medium and supplements

-

Crizotinib

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of Crizotinib (e.g., 0, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours).[19]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control for normalization.

-

Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.

Co-Immunoprecipitation (Co-IP) for ALK Interaction Partners

This protocol is used to isolate the ALK fusion protein and its binding partners, confirming the disruption of downstream signaling complex formation.[8][20][21]

Principle: An antibody targeting the ALK protein is used to pull down ALK and any associated proteins from a cell lysate. The resulting protein complexes are then analyzed, typically by Western blot.

Materials:

-

ALK-positive cell lysate (prepared as in 4.2, but with a non-denaturing lysis buffer like Triton X-100 based buffer)

-

Anti-ALK antibody for IP

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer)

Procedure:

-

Lysate Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-ALK primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western blot, probing for ALK and suspected downstream interaction partners (e.g., STAT3, PI3K, Grb2).

Figure 3. General workflow for Co-Immunoprecipitation.

Conclusion

Crizotinib effectively inhibits the oncogenic activity of ALK fusion proteins by blocking autophosphorylation and consequently suppressing the activation of key downstream signaling pathways, including PI3K-AKT, RAS-ERK, and JAK-STAT. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to study the mechanism of action of ALK inhibitors and to investigate the molecular basis of both sensitivity and resistance. A thorough understanding of these downstream targets is paramount for the development of next-generation inhibitors and rational combination therapies to overcome clinical resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

The Discovery and Synthesis of Early-Generation ALK Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of pivotal early-generation Anaplastic Lymphoma Kinase (ALK) inhibitors. The emergence of ALK as a therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC), has led to the rapid development of targeted therapies that have significantly improved patient outcomes. This document details the scientific journey, from initial discovery to chemical synthesis and biological characterization, of foundational ALK inhibitors including the first-in-class drug Crizotinib (B193316), the highly potent second-generation inhibitor Alectinib (B1194254), and the preclinical tool compound NVP-TAE684.

Discovery and Rationale for ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that belongs to the insulin (B600854) receptor superfamily.[1] Initially discovered in 1994 as part of a chromosomal translocation, t(2;5), in anaplastic large cell lymphoma (ALCL), the resulting NPM-ALK fusion protein was shown to have constitutive kinase activity, driving oncogenesis.[2][3] A landmark discovery in 2007 identified the EML4-ALK fusion oncogene in a subset of NSCLC patients, establishing ALK as a key therapeutic target in this disease.[1][2] This genetic alteration leads to the constitutive activation of ALK and the subsequent engagement of downstream signaling pathways that promote cell proliferation, survival, and evasion of apoptosis.[4][5]

The first-generation ALK inhibitor, Crizotinib, was initially developed as a c-Met inhibitor.[3][6] However, its potent "off-target" activity against ALK was discovered, leading to a pivotal shift in its clinical development.[3] The remarkable responses of ALK-positive NSCLC patients to Crizotinib in early clinical trials led to its accelerated FDA approval in 2011.[2][7] Despite its success, the development of resistance, often through secondary mutations in the ALK kinase domain (such as the L1196M gatekeeper mutation), necessitated the development of second-generation inhibitors.[3][5]

Alectinib (CH5424802) is a second-generation ALK inhibitor designed for high potency and selectivity, including activity against common crizotinib-resistant mutations.[4][8][9] Its discovery was the result of a focused drug discovery program aimed at overcoming the limitations of first-generation therapy.[4] NVP-TAE684 is another potent and selective preclinical ALK inhibitor that has been instrumental in the laboratory setting for studying ALK-driven biology and the effects of its inhibition.[8][10][11]

ALK Signaling Pathway

Activated ALK, typically as a fusion protein in cancer, triggers a network of downstream signaling cascades. The primary pathways implicated in ALK-driven oncogenesis are the RAS-ERK, JAK-STAT, PI3K-AKT, and PLCγ pathways.[1][4][5] These pathways collectively regulate cell proliferation, survival, and apoptosis. A diagram of the ALK signaling pathway is presented below.

Caption: The ALK signaling pathway and its primary downstream effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data for Crizotinib, Alectinib, and NVP-TAE684, including their inhibitory potency against ALK and other kinases, as well as their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki)

| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| Crizotinib | ALK | 25-50[12] | - | Also a potent c-Met inhibitor. |

| Alectinib | ALK | 1.9[6] | 0.83[6] | Highly selective for ALK. |

| ALK (L1196M) | - | 1.56[6] | Active against the gatekeeper mutation. | |

| ALK (F1174L) | 1.0 | - | ||

| ALK (R1275Q) | 3.5 | - | ||

| KDR (VEGFR2) | 1400[6] | - | Demonstrates high selectivity over other kinases. | |

| NVP-TAE684 | ALK | 2[11] | - | Potent ALK inhibitor. |

| InsR | 10-20[8] | - | Also inhibits the highly homologous Insulin Receptor. | |

| LRRK2 | 7.8[11] | - |

Table 2: Cellular Activity of ALK Inhibitors

| Inhibitor | Cell Line | ALK Status | Assay Type | IC50 (nM) | Notes |

| Crizotinib | H2228 | EML4-ALK | Proliferation (MTT) | 311.26[10] | NSCLC cell line. |

| Alectinib | NCI-H2228 | EML4-ALK | Proliferation | 3[6] | NSCLC cell line. |

| KARPAS-299 | NPM-ALK | Proliferation | 3[6] | Anaplastic Large Cell Lymphoma cell line. | |

| SR | NPM-ALK | Proliferation | 6.9[6] | Anaplastic Large Cell Lymphoma cell line. | |

| NVP-TAE684 | Ba/F3-NPM-ALK | NPM-ALK | Proliferation | 3[8] | Engineered cell line. |

| KARPAS-299 | NPM-ALK | Proliferation | 2-5[8] | Anaplastic Large Cell Lymphoma cell line. | |

| SU-DHL-1 | NPM-ALK | Proliferation | 2-5[8] | Anaplastic Large Cell Lymphoma cell line. |

Table 3: In Vivo Efficacy of Alectinib

| Model | Compound | Dose | ED50 | Tumor Growth Inhibition | Notes |

| NCI-H2228 Xenograft | Alectinib | Oral | 0.46 mg/kg | 168% regression at 20 mg/kg[6] | Rapid and sustained tumor regression observed.[6] |

| KARPAS-299 Xenograft | Alectinib | 20 mg/kg (Oral) | - | 119%[6] | |

| NB-1 Xenograft | Alectinib | 20 mg/kg (Oral) | - | 104%[6] | Neuroblastoma model. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used in the discovery and characterization of ALK inhibitors.

ALK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the ALK enzyme.

Materials:

-

Recombinant ALK enzyme

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (serially diluted in DMSO)

-

384-well assay plates

Procedure:

-

Prepare a reaction mixture containing the ALK enzyme and the biotinylated substrate peptide in the assay buffer.

-

Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

-

Calculate the ratio of the acceptor to donor signals and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an ALK TR-FRET kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H2228)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (serially diluted)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[10] Include a vehicle control (DMSO) group.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.[10]

Western Blot Analysis of ALK Signaling

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

-

ALK-positive cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the test compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Synthesis of ALK Inhibitors

The chemical synthesis of first and second-generation ALK inhibitors involves multi-step processes. Below are high-level overviews of the synthetic routes for Crizotinib and Alectinib.

Synthesis of Crizotinib

The synthesis of Crizotinib has been reported through various routes, often involving a key Suzuki coupling reaction. A common approach involves the following key steps:

-

Mitsunobu Reaction: Coupling of a chiral alcohol with a hydroxynitropyridine derivative.

-

Chemoselective Reduction: Reduction of the nitro group to an amine.

-

Bromination: Introduction of a bromine atom to the pyridine (B92270) ring.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling of the brominated pyridine intermediate with a pyrazole-boronate ester.

-

Deprotection: Removal of a protecting group (e.g., Boc) to yield the final Crizotinib product.[13]

Caption: High-level synthetic strategy for Crizotinib.

Synthesis of Alectinib (CH5424802)

The synthesis of the complex tetracyclic core of Alectinib is more intricate. A reported synthesis involves the following key transformations:

-

Bromination and Fischer Indole Synthesis: To construct the carbazole (B46965) core.

-

Multiple steps to build the final ring system and introduce the required functional groups.

-

Nucleophilic Aromatic Substitution: To attach the morpholinopiperidinyl side chain.[4][14]

Due to the complexity, a detailed step-by-step protocol is beyond the scope of this overview but can be found in the cited literature.[4][14][15]

Conclusion

The discovery and development of ALK kinase inhibitors represent a paradigm of targeted cancer therapy. Starting with the serendipitous discovery of Crizotinib's anti-ALK activity, the field has rapidly evolved with the rational design of highly potent and selective second-generation inhibitors like Alectinib that can overcome clinical resistance. The preclinical inhibitor NVP-TAE684 has also been a valuable tool in furthering our understanding of ALK-driven cancers. The synthesis of these complex molecules requires sophisticated chemical strategies, and their biological characterization relies on a suite of in vitro and in vivo assays. This technical guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2019008520A1 - A process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 15. medkoo.com [medkoo.com]

In Silico Modeling of ALK Kinase Inhibitor-1 Interaction: A Technical Guide

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between a hypothetical compound, "ALK kinase inhibitor-1," and the Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of ALK inhibitors.

Introduction to Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of oncogenic fusion proteins, which are implicated in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[2][3] These alterations result in the constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2][4][5][6]

ALK Signaling Pathways

Activated ALK mediates its oncogenic effects through the activation of several key downstream signaling cascades, including:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation.[4][5]

-

PI3K-AKT Pathway: This pathway is a major driver of cell survival and an inhibitor of apoptosis.[4][5]

-

JAK-STAT Pathway: Activation of this pathway also contributes to cell proliferation and survival.[4][7]

-

PLCγ Pathway: This pathway is also implicated in ALK-mediated transformation.[4][5]

Due to its central role in tumorigenesis, ALK has become a validated therapeutic target, leading to the development of several generations of ALK inhibitors.[7][8][9]

This compound: A Profile

For the purposes of this guide, "this compound" is a hypothetical small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain. Its fictional chemical structure is presented below.

Disclaimer: "this compound" is a fictional compound created for illustrative purposes within this technical guide. The associated data is hypothetical and intended to demonstrate the application of in silico modeling techniques. The compound is based on information related to a patent for an ALK inhibitor designated as I-202.[10]

Hypothetical Quantitative Data

The following tables summarize the hypothetical in silico and in vitro data for "this compound" against wild-type ALK and common resistance mutations.

| Parameter | Wild-Type ALK | L1196M Mutant | G1202R Mutant |

| Predicted Binding Affinity (kcal/mol) | -11.5 | -9.2 | -7.8 |

| Predicted IC50 (nM) | 15 | 150 | 500 |

| In Vitro IC50 (nM) | 20 | 180 | 650 |

| In Vitro Ki (nM) | 12 | 110 | 420 |

In Silico Modeling Methodology

The following section details a typical workflow for the in silico modeling of an ALK inhibitor.

In Silico Experimental Workflow

Detailed Protocols

3.2.1. Protein Preparation

-

Obtain Crystal Structure: Download the crystal structure of the human ALK kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2XBA, which is the ALK kinase domain in complex with an inhibitor.[11]

-

Pre-processing: Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures.

-

Assign Charges: Assign partial charges to each atom using a force field such as AMBER or CHARMM.

-

Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the protein structure.

3.2.2. Ligand Preparation

-

2D to 3D Conversion: Convert the 2D chemical structure of "this compound" into a 3D conformation.

-

Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH of 7.4.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field.

3.2.3. Molecular Docking

-

Define Binding Site: Define the binding site for docking based on the location of the co-crystallized ligand in the original PDB structure.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide.[12] The program will generate multiple binding poses of the ligand in the active site.

-

Scoring and Selection: The docking poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are selected for further analysis.

3.2.4. Molecular Dynamics (MD) Simulations

-

System Setup: Place the protein-ligand complex from the best docking pose into a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the protein-ligand interaction.[11]

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify key interactions (e.g., hydrogen bonds), and calculate binding free energies using methods like MM/GBSA or MM/PBSA.[11][12]

Key Signaling Pathways in ALK-Driven Cancers

The following diagram illustrates the major signaling pathways activated by oncogenic ALK.

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 9. A comprehensive clinical evaluation of first-line drugs for ALK-positive advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Interplay Between ALK Kinase Inhibitor-1 and PI3K/AKT Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a critical downstream effector of ALK, promoting cell survival, proliferation, and resistance to apoptosis. While ALK inhibitors have shown significant clinical efficacy, the persistent activation of the PI3K/AKT pathway is a key mechanism of both intrinsic and acquired resistance. This technical guide provides a comprehensive overview of the interaction between ALK and the PI3K/AKT pathway, with a focus on the effects of ALK kinase inhibitors. We present quantitative data on the efficacy of representative ALK inhibitors, detailed experimental protocols for assessing pathway modulation, and visual diagrams of the core signaling pathways and experimental workflows. "ALK kinase inhibitor-1," identified as compound I-202 from patent US20130261106A1 (CAS 1462949-64-9), serves as a conceptual representative for a novel ALK inhibitor in this context. Due to the limited public data on this specific compound, this guide utilizes data from well-characterized ALK inhibitors to illustrate the broader class effects on the PI3K/AKT pathway.

The ALK-PI3K/AKT Signaling Axis: A Central Tenet in ALK-Driven Malignancies

The aberrant activation of ALK, most commonly through chromosomal rearrangements that result in fusion proteins (e.g., EML4-ALK, NPM-ALK), leads to its constitutive kinase activity.[1][2] This unregulated activity triggers a cascade of downstream signaling events crucial for tumorigenesis. One of the primary pathways activated by oncogenic ALK is the PI3K/AKT pathway.

Activated ALK recruits and phosphorylates various adaptor proteins and signaling molecules. A key event in the activation of the PI3K/AKT pathway is the direct or indirect interaction of the activated ALK kinase with the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).

Once activated, AKT phosphorylates a plethora of downstream substrates, leading to:

-

Enhanced Cell Survival: Through the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and the activation of anti-apoptotic factors like NF-κB.

-

Increased Cell Proliferation: By promoting cell cycle progression through the phosphorylation of cell cycle regulators like GSK3β and the FOXO family of transcription factors.

-

Stimulation of Protein Synthesis and Cell Growth: Via the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.

The following diagram illustrates the canonical ALK-PI3K/AKT signaling pathway.

Impact of ALK Kinase Inhibitors on the PI3K/AKT Pathway

ALK kinase inhibitors are a class of targeted therapies designed to block the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. While these inhibitors are effective at deactivating ALK, their impact on the PI3K/AKT pathway can be incomplete.

Studies have shown that while ALK inhibition leads to a marked reduction in the phosphorylation of downstream effectors like STAT3 and ERK, the suppression of AKT phosphorylation is often less pronounced.[3] This persistent PI3K/AKT signaling can be a primary mechanism of resistance to ALK inhibitors.[3][4] The reasons for this incomplete suppression are multifaceted and may include:

-

Activation of bypass signaling pathways: Other receptor tyrosine kinases (RTKs) such as EGFR, MET, and IGF-1R can also activate the PI3K/AKT pathway.[2] Upon ALK inhibition, these alternative pathways can become dominant, sustaining AKT activation.

-

Mutations in pathway components: Activating mutations in PI3K or loss-of-function mutations in the tumor suppressor PTEN (a negative regulator of the pathway) can render the pathway independent of ALK signaling.

-

Feedback loops: Complex feedback mechanisms within the signaling network can lead to the reactivation of the PI3K/AKT pathway.

The following diagram illustrates the effect of an ALK inhibitor on the ALK-PI3K/AKT pathway and the potential for bypass activation.

Quantitative Analysis of ALK Inhibitor Efficacy

The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize representative IC50 values for several well-characterized ALK inhibitors against various ALK-driven cancer cell lines.

Table 1: Enzymatic and Cellular IC50 Values of Representative ALK Inhibitors

| Inhibitor | Target | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (nM) - Cellular Assay | Reference |

| Crizotinib | ALK | 20 | H3122 (NSCLC) | 24 | [5] |

| Alectinib | ALK | 1.9 | H3122 (NSCLC) | 3 | [5] |

| Ceritinib | ALK | 0.2 | H2228 (NSCLC) | 25 | [5] |

| Lorlatinib | ALK | <0.07 | Ba/F3 (EML4-ALK) | 6 | [5] |

| TAE684 | ALK | 3 | H3122 (NSCLC) | 30 | [6] |

Table 2: Effect of ALK Inhibitors on Downstream Signaling in ALK-Positive Cell Lines

| Cell Line | Inhibitor | Concentration | Effect on p-ALK | Effect on p-AKT | Effect on p-ERK | Reference |

| H2228 | TAE684 | 100 nM | Significant Inhibition | Partial Inhibition | Significant Inhibition | [3] |

| H3122 | Crizotinib | 100 nM | Significant Inhibition | Partial Inhibition | Significant Inhibition | [7] |

| Karpas-299 | Crizotinib | 500 nM | Significant Inhibition | Partial Inhibition | Not Reported | [8] |

Detailed Experimental Protocols

To assess the impact of "this compound" or other ALK inhibitors on the PI3K/AKT signaling pathway, several key experiments are routinely performed. The following are detailed protocols for these assays.

Western Blot Analysis of AKT Phosphorylation

This protocol allows for the quantification of phosphorylated AKT (p-AKT) relative to total AKT levels in cells treated with an ALK inhibitor.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, H2228)

-

Cell culture medium and supplements

-

This compound (and vehicle control, e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of "this compound" or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.

Immunohistochemistry (IHC) for p-AKT in Tumor Tissues

This protocol is used to visualize the expression and localization of p-AKT in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tumor tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidases

-

Blocking serum

-

Primary antibody: Rabbit anti-p-AKT (Ser473)

-

Biotinylated secondary antibody and streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.

-

Peroxidase Blocking: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the anti-p-AKT primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Microscopic Analysis: Evaluate the staining intensity and percentage of positive cells to generate an IHC score.[9]

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with an ALK inhibitor.

Materials:

-

ALK-positive cancer cell line

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of "this compound" for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT only): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for these key experiments.

Conclusion and Future Directions

The PI3K/AKT signaling pathway is a critical downstream effector of oncogenic ALK and a key mediator of resistance to ALK-targeted therapies. While ALK inhibitors like "this compound" are designed to potently inhibit the ALK kinase, the frequent persistence of PI3K/AKT activity underscores the need for a deeper understanding of the underlying resistance mechanisms. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to investigate the intricate relationship between ALK and PI3K/AKT signaling. Future therapeutic strategies will likely involve combinatorial approaches that co-target ALK and key nodes in the PI3K/AKT pathway to overcome resistance and improve clinical outcomes for patients with ALK-driven cancers.[4][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3Kβ inhibition enhances ALK‐inhibitor sensitivity in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Crizotinib in Elucidating ALK-Driven Oncogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crizotinib, a potent small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, and its application in the study of ALK-driven cancers. Crizotinib has been a pivotal tool in both basic research and clinical settings for understanding the molecular mechanisms of ALK-dependent tumor growth and for the development of targeted therapies.

Introduction to ALK and Crizotinib

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the creation of fusion genes involving ALK, such as EML4-ALK in non-small cell lung cancer (NSCLC). These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[1][2]

Crizotinib is a first-in-class, orally bioavailable, ATP-competitive inhibitor of ALK.[1] It also exhibits inhibitory activity against other tyrosine kinases, including c-Met and ROS1.[3] By binding to the ATP-binding pocket of the ALK kinase domain, Crizotinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This targeted inhibition induces cell cycle arrest and apoptosis in cancer cells dependent on ALK signaling.

Quantitative Analysis of Crizotinib's Potency

The efficacy of Crizotinib has been quantified across a range of cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values are crucial for comparing its activity in different genetic contexts and for designing in vitro and in vivo experiments.

| Cell Line | Cancer Type | ALK Status | c-Met Status | Crizotinib IC50 | Citation(s) |

| NCI-H3122 | NSCLC | EML4-ALK | - | ~20 nM | [4] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | 24 nM | [3] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | 24 nM | [3] |

| NCI-H929 | Multiple Myeloma | - | - | 0.53 ± 0.04 µM | [5] |

| JJN3 | Multiple Myeloma | - | - | 3.01 ± 0.39 µM | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | - | - | 0.43 ± 0.07 µM | [5] |

| CEM/ADR5000 | Multidrug-Resistant Leukemia | - | - | 29.15 ± 2.59 µM | [5] |

| MKN45 | Gastric Cancer | - | Amplified | <200 nmol/L | [6] |

| HSC58 | Gastric Cancer | - | Amplified | <200 nmol/L | [6] |

| FC-IBC01 | Inflammatory Breast Cancer | - | - | 0.89 μM | [7] |

| SUM149 | Inflammatory Breast Cancer | - | Phospho-cMET | Responsive | [7] |

Core Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ALK inhibitors. The following sections provide step-by-step protocols for key assays used to characterize the effects of Crizotinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

ALK-positive cancer cell lines (e.g., NCI-H3122)

-

Complete culture medium

-

Crizotinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[9]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Crizotinib in complete culture medium from the stock solution.

-

Remove the existing medium from the wells and add 100 µL of the Crizotinib dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ALK Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

-

ALK-positive cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)[10]

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-STAT3, anti-total STAT3, anti-phospho-AKT, anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of Crizotinib for a specified time (e.g., 2-6 hours).

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[12]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total proteins to ensure equal loading.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of Crizotinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

ALK-positive cancer cells (e.g., Karpas-299)[13]

-

Matrigel (optional, for subcutaneous injection)

-

Crizotinib formulation for oral gavage

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Crizotinib (e.g., 50 mg/kg) or the vehicle control to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing Cellular Mechanisms and Workflows

Diagrams are indispensable for illustrating complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such visualizations.

ALK Signaling Pathway and Inhibition by Crizotinib

Caption: ALK signaling pathways and the inhibitory action of Crizotinib.

Experimental Workflow for Evaluating Crizotinib In Vitro

Caption: A typical in vitro experimental workflow for Crizotinib evaluation.

Logical Relationship of ALK Mutations to Crizotinib Resistance

Caption: Mechanisms of acquired resistance to Crizotinib in ALK-driven cancers.

References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Crizotinib | ALK | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. novusbio.com [novusbio.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

"ALK kinase inhibitor-1" chemical properties and structure

An in-depth analysis of Anaplastic Lymphoma Kinase (ALK) inhibitors is crucial for researchers and scientists in the field of oncology and drug development. This guide focuses on the chemical properties, structure, and relevant experimental protocols for two distinct compounds identified as "ALK kinase inhibitor-1" or similar terms in scientific literature and commercial databases.

Compound 1: ALK-IN-1 (AP26113 Analog)

ALK-IN-1 is a potent phosphine (B1218219) oxide-containing inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It is an analog of Brigatinib (AP26113).[1]

Chemical Properties and Structure

The chemical properties of ALK-IN-1 are summarized in the table below, providing a clear overview of its key identifiers and physical characteristics.

| Property | Value | Reference |

| Formal Name | 5-chloro-N²-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N⁴-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | [1] |

| CAS Number | 1197958-12-5 | [1] |

| Molecular Formula | C₂₆H₃₄ClN₆O₂P | [1] |

| Formula Weight | 529.0 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 0.3 mg/ml | [1] |

| λmax | 288 nm | [1] |

| SMILES | CN(C)C1CCN(C2=CC(OC)=C(NC3=NC=C(Cl)C(NC4=CC=CC=C4P(C)(C)=O)=N3)C=C2)CC1 | [1] |

| InChI Code | InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) | [1] |

| InChI Key | OVDSPTSBIQCAIN-UHFFFAOYSA-N | [1] |

Biological Activity

ALK-IN-1 is a highly potent inhibitor of ALK with an IC₅₀ value of 0.07 nM.[1] It demonstrates selectivity over other kinases such as IGF-1R (IC₅₀ = 3.2 nM) and InsR (IC₅₀ = 100 nM).[1] In cellular assays, ALK-IN-1 induces cell death in ALK-positive Karpas-299 lymphoma cells with an IC₅₀ of 41.5 nM, while being significantly less potent against ALK-negative U937 cells (IC₅₀ = 1,718 nM).[1]

Compound 2: ALK inhibitor 1 (Compound 17)

This compound is a potent pyrimidine-based ALK inhibitor.[2] It also shows inhibitory activity against testis-specific serine/threonine kinase (TSSK2) and focal adhesion kinase (FAK).[2][3]

Chemical Properties and Structure

The key chemical properties of ALK inhibitor 1 (compound 17) are detailed in the table below.

| Property | Value | Reference |

| Synonyms | compound 17 | [2] |

| CAS Number | 761436-81-1 | [2] |

| Molecular Formula | C₂₃H₂₈BrN₇O₃S | [2] |

| Molecular Weight | 562.48 g/mol | [2] |

| Purity | 99.68% | [2] |

| Solubility | DMSO: 100 mg/mL (177.78 mM) | [2] |

| SMILES | CN--INVALID-LINK--(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=CC=C(C=C3OC)N4CCN(C)CC4 | [2] |

Biological Activity

ALK inhibitor 1 is a potent inhibitor of FAK and TSSK2 with IC₅₀ values of 2 nM and 31 nM, respectively.[2][3] It also inhibits IGF-1R with an IC₅₀ of 90 nM.[3]

Experimental Protocols

Detailed methodologies for key experiments are essential for the replication and extension of research findings.

Cell Viability Assays

These assays are fundamental in determining the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

-

Cell Seeding : Plate cells at a density of 3,000 cells per well in a 96-well plate.

-

Inhibitor Treatment : Add serial dilutions of the ALK inhibitor to the wells.

-

Incubation : Incubate the cells for 72 hours.

-

Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®.[4]

-

Data Analysis : Measure luminescence using a plate reader and calculate IC₅₀ values using a non-linear curve-fit regression analysis.[4]

Apoptosis Assays

Apoptosis assays are employed to determine if the inhibitor induces programmed cell death.

-

Cell Treatment : Treat cells with the ALK inhibitor at various concentrations.

-

Staining : Use a reagent like Nexin to stain for apoptotic markers.[4]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the apoptotic cell population.[4]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are critical for understanding the complex biological processes and experimental designs.

ALK Signaling Pathway

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream oncogenic signaling pathways.[5][6][7][8] The primary pathways include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9][10]

Caption: ALK signaling activates downstream pathways.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates a typical workflow for a cell viability assay to determine the IC₅₀ of an ALK inhibitor.

Caption: Workflow for a cell viability assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evidence Suggesting that Discontinuous Dosing of ALK Kinase Inhibitors May Prolong Control of ALK+ Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 7. Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]